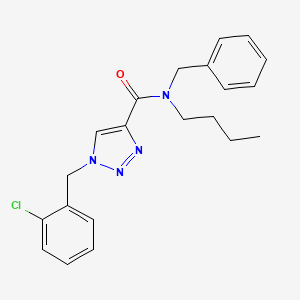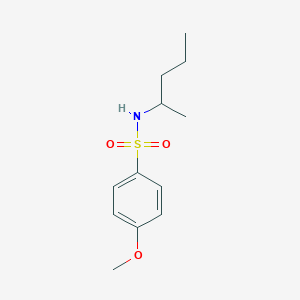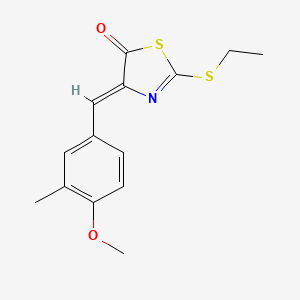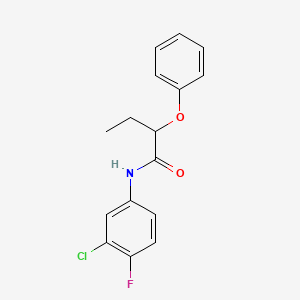![molecular formula C14H14F2N2O B4955810 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B4955810.png)
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical models of inflammatory diseases.
Wirkmechanismus
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole targets the adenosine A2A receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole can block the immunosuppressive effects of adenosine in the tumor microenvironment, leading to enhanced antitumor immune responses. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in the tumor microenvironment. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the activity of T cells and natural killer cells, leading to enhanced antitumor immune responses. Finally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to inhibit the growth and survival of cancer cells, leading to reduced tumor burden.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole is that it has shown promising results in preclinical studies as an anticancer agent. Additionally, 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy. However, one limitation of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole is that it has not yet been studied extensively in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole. One area of focus is the development of combination therapies that include 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, as it has been shown to enhance the efficacy of other anticancer agents. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole in humans. Finally, there is a need for further research on the mechanism of action of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole, as this will inform the development of more effective therapies that target the adenosine A2A receptor.
Synthesemethoden
The synthesis of 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole involves a series of chemical reactions, starting with the reaction of 4,4-difluoro-1-piperidinecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzonitrile to form the key intermediate, which is then cyclized and further functionalized to yield 6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole.
Eigenschaften
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)4-7-18(8-5-14)13(19)11-2-1-10-3-6-17-12(10)9-11/h1-3,6,9,17H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUNQQMDWZKPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)



![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4955768.png)
![dimethyl 5-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}isophthalate](/img/structure/B4955769.png)

![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)

![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4955825.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4955835.png)